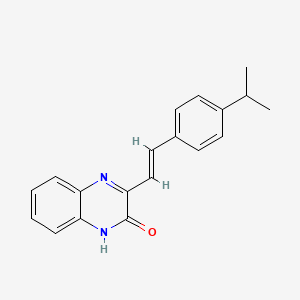
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one, also known as ISQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. ISQ belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of (E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways. For instance, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been reported to activate the AMPK signaling pathway, which plays a crucial role in energy metabolism and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. It has also been found to inhibit the expression of various oncogenes, such as c-Myc and Bcl-2, which are involved in cell proliferation and survival. Moreover, this compound has been reported to modulate the expression of various cytokines and chemokines, which play a crucial role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has several advantages for use in scientific research. It is a potent and selective inhibitor of various signaling pathways, which makes it a valuable tool for studying the mechanisms of cell proliferation, survival, and apoptosis. Moreover, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a suitable candidate for further preclinical and clinical studies. However, there are some limitations to the use of this compound in lab experiments. For instance, its solubility in water is limited, which makes it difficult to use in aqueous solutions. Moreover, the stability of this compound in biological fluids needs to be further investigated.
Direcciones Futuras
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has enormous potential for further research in various fields, including cancer biology, virology, and neuroscience. Some of the future directions for this compound research include:
1. Investigating the molecular mechanisms underlying the antitumor and antiviral activities of this compound.
2. Developing novel this compound derivatives with improved pharmacokinetic properties and selectivity.
3. Studying the neuroprotective effects of this compound in animal models of neurodegenerative diseases.
4. Investigating the potential of this compound as a therapeutic agent for the treatment of viral infections.
5. Exploring the immunomodulatory effects of this compound and its potential for use in immunotherapy.
In conclusion, this compound is a promising compound that has shown potential for various scientific research applications. Its diverse biological activities and low toxicity make it a valuable tool for studying the mechanisms of cell proliferation, survival, and apoptosis. Further research is needed to fully understand the molecular mechanisms underlying its biological effects and to develop novel this compound derivatives with improved pharmacokinetic properties.
Métodos De Síntesis
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one can be synthesized through a multistep reaction starting from 2-nitrobenzaldehyde and 4-isopropylbenzaldehyde. The reaction involves the reduction of the nitro group, followed by the condensation of the resulting amine with the aldehyde group. The final product is obtained through cyclization of the intermediate compound under acidic conditions. The purity of the synthesized this compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
(E)-3-(4-isopropylstyryl)quinoxalin-2(1H)-one has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and neuroprotective effects. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, this compound has been found to protect neuronal cells from oxidative stress-induced damage, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13(2)15-10-7-14(8-11-15)9-12-18-19(22)21-17-6-4-3-5-16(17)20-18/h3-13H,1-2H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBJQBBZTWJWGZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


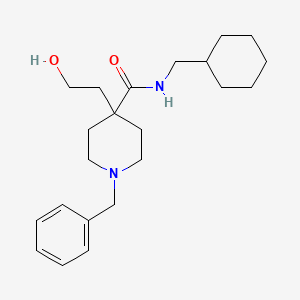
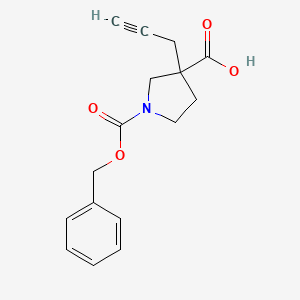
![Dimethyl 3-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}-2,4-thiophenedicarboxylate](/img/structure/B2479585.png)
![Methyl 3-(2-chlorophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2479586.png)
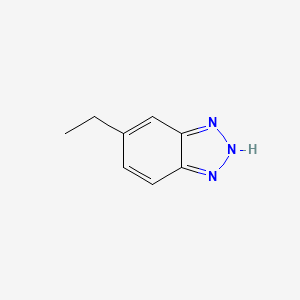
![5-[(4-Chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2479589.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479591.png)
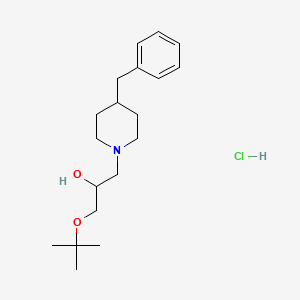
![3-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479595.png)

![N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2479601.png)
![2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2479602.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)